3-(2-羟乙基)-2-恶唑烷酮

概述

描述

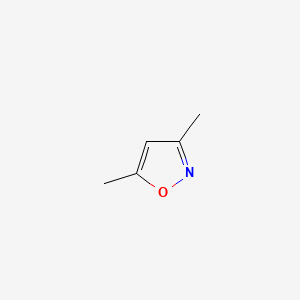

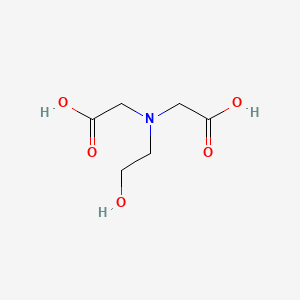

3-(2-Hydroxyethyl)-2-oxazolidinone is a compound that belongs to the class of oxazolidinones, which are known for their diverse biological and pharmacological activities. Oxazolidinones are characterized by a five-membered ring containing oxygen and nitrogen atoms at positions 1 and 3, respectively. This class of compounds has been extensively studied due to their relevance in various fields, including medicinal chemistry, where they serve as key intermediates in drug synthesis, particularly in the areas of antibacterials and behavior disorder therapy .

Synthesis Analysis

The synthesis of oxazolidinones can be achieved through various methods. One approach involves a three-component domino reaction of propargyl alcohols, carbon dioxide, and 2-aminoethanols, which is facilitated by a protic ionic liquid. This method allows for the incorporation of CO2 under atmospheric pressure and yields 2-oxazolidinones with moderate to excellent yields . Another method includes the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, resulting in the formation of 3-aryl-2-oxazolidinones . Additionally, a simple three-step method has been developed to prepare homochiral 5-trityloxymethyl-2-oxazolidinones from optically active 3-hydroxy-γ-butyrolactones, highlighting the versatility of synthetic approaches for these compounds .

Molecular Structure Analysis

The molecular structure of oxazolidinones is crucial for their reactivity and biological activity. For instance, the crystal structures of certain oxazolidinylidenethiophenones, which are analogs of oxazolidinones, are dominated by inter- and intramolecular NH to CO hydrogen bonding, indicating the importance of hydrogen bonding in stabilizing these structures . The stereochemistry of oxazolidinones is also significant, as demonstrated by the stereoselective synthesis of nonproteinogenic amino acids from oxazolidinone intermediates .

Chemical Reactions Analysis

Oxazolidinones participate in a variety of chemical reactions due to their reactive nature. For example, 3-(1H-Pyrrol-1-yl)-2-oxazolidinones have been synthesized and evaluated for their inhibitory activities against monoamine oxidase (MAO) type A and B, with some derivatives showing selective inhibition towards the A isoform . The reactivity of oxazolidinylidenethiophenones includes C- and O-alkylation, Michael addition, and the formation of hexacyclic fused-ring products, demonstrating the diverse reactivity patterns of oxazolidinone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinones are influenced by their molecular structure and substituents. These properties are critical for their biological activity and pharmacokinetics. For instance, the antibacterial activities of novel oxazolidinone analogs have been evaluated, showing effectiveness against a variety of clinically important human pathogens without rapid resistance development . The enzymatic synthesis of oxazolidin-2-ones has been studied, revealing insights into the kinetics and mechanism of bimolecular consecutive enzyme-catalyzed reactions . Furthermore, the hydrolysis kinetics of N-acyl 5-oxazolidinones have been assessed for their potential as prodrug forms, with the rate of lactone ring opening and subsequent decomposition being influenced by substituents and plasma enzymes .

科学研究应用

抗菌应用

- 合成和抗菌活性:恶唑烷酮,包括 U-100592 和 U-100766 等衍生物,显示出治疗多重耐药革兰氏阳性菌感染的潜力。这些使用 3-芳基-2-恶唑烷酮合成的化合物表现出与万古霉素相似的有效体外和体内活性,并对结核分枝杆菌表现出很强的活性 (Brickner 等人,1996)。

- 新型恶唑烷酮的体外活性:新型恶唑烷酮 U-100592 和 U-100766 对一系列临床重要的人类病原体(包括耐甲氧西林的金黄色葡萄球菌和耐万古霉素的肠球菌)表现出有希望的体外抗菌活性 (Zurenko 等人,1996)。

化学合成应用

- 钯催化的 N-芳基化:3-芳基-2-恶唑烷酮通过 2-恶唑烷酮的钯催化 N-芳基化合成,这种方法会根据芳基溴、膦配体、碱和溶剂的性质对反应结果产生重大影响 (Cacchi 等人,2001)。

- 恶唑烷-2-酮的酶促合成:3-乙基-1,3-恶唑烷-2-酮的酶促合成使用固定化脂肪酶(特别是南极假丝酵母脂肪酶 B)从 2-氨基阿洛醇和碳酸二甲酯出发,通过一系列反应生成恶唑烷-2-酮 (Yadav & Pawar, 2014)。

药理学应用

- 恶唑烷酮作为抗抑郁剂:3-(1H-吡咯-1-基)-2-恶唑烷酮已被合成为托洛沙酮(一种抗抑郁剂)的吡咯类似物。这些化合物对单胺氧化酶 A(抑郁症治疗中的关键酶)表现出显着的抑制活性 (Mai 等人,2002)。

属性

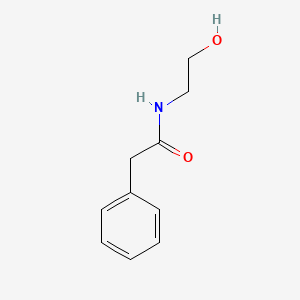

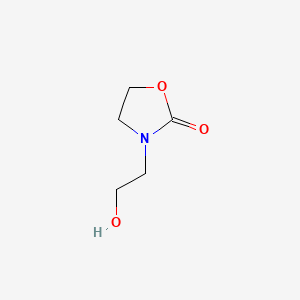

IUPAC Name |

3-(2-hydroxyethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-6-2-4-9-5(6)8/h7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXNUYXRIQJIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187246 | |

| Record name | 2-Oxazolidinone, 3-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Hydroxyethyl)-2-oxazolidinone | |

CAS RN |

3356-88-5 | |

| Record name | 3-(2-Hydroxyethyl)-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3356-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxazolidinone, 3-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003356885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Hydroxyethyl)-2-oxazolidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxazolidinone, 3-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxazolidinone, 3-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OXAZOLIDINONE, 3-(2-HYDROXYETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1Y9T3V4P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 3-(2-Hydroxyethyl)-2-oxazolidinone synthesized?

A1: 3-(2-Hydroxyethyl)-2-oxazolidinone (HEOX) can be synthesized by reacting ethylene carbonate with 2-oxazolidinone. []

Q2: What happens when HEOX is heated in the presence of sodium hydroxide?

A2: Heating HEOX to 240°C with sodium hydroxide under a nitrogen atmosphere leads to the formation of a polymer. This reaction also releases carbon dioxide. Analysis of the evolved carbon dioxide, infrared spectra changes, and the product's hydroxyl content suggests the polymer structure is primarily poly(2-hydroxyethyl)ethyleneimine. This polymer contains both urea and ether bonds within its chain. [, ]

Q3: Has 3-(2-Hydroxyethyl)-1,3-oxazolidin-2-one been identified in a biological context?

A3: Yes, 3-(2-Hydroxyethyl)-1,3-oxazolidin-2-one has been identified as a metabolite of cyclophosphamide in rat urine. This discovery utilized chemical ionization mass spectrometry and ion cluster techniques to analyze urine extracts following the administration of deuterium-labeled cyclophosphamide. []

Q4: Are there any known catalytic applications for compounds related to HEOX?

A4: While specific catalytic properties of HEOX are not discussed in the provided research, a related compound, K–La–MgO, has been investigated as a heterogeneous catalyst for synthesizing 3-(2-hydroxyethyl)-1,3-oxazolidin-2-one from diethanol amine and carbon dioxide. [] This suggests potential avenues for exploring the catalytic applications of HEOX and its derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazo[4,5-c]pyridine](/img/structure/B1293585.png)